molecular formula C22H23N3O3 B6133422 2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide

2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide

Cat. No.: B6133422
M. Wt: 377.4 g/mol
InChI Key: ZCMIOUHFOUVSJV-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxolane ring, and a pyridine ring, all attached to a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative, such as a carboxylic acid chloride or ester, under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene precursor is treated with a cyclopropyl halide in the presence of a strong base.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable electrophile.

    Incorporation of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,3-benzoxazole-6-carboxamide: Similar structure but with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.

    2-cyclopropyl-N-(tetrahydrofuran-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

The uniqueness of 2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-22(17-5-6-19-20(12-17)28-21(24-19)16-3-4-16)25(14-18-2-1-11-27-18)13-15-7-9-23-10-8-15/h5-10,12,16,18H,1-4,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMIOUHFOUVSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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